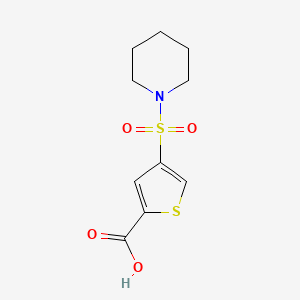
4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid, also known as PSC-833, is a synthetic compound that belongs to the family of sulfonyl-containing compounds. This compound has been extensively studied for its potential use in cancer treatment and is known to have potent chemosensitizing properties.
Mecanismo De Acción
4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid works by inhibiting the activity of a protein called P-glycoprotein (P-gp), which is responsible for pumping drugs out of cancer cells. By inhibiting the activity of P-gp, this compound can increase the concentration of chemotherapy drugs inside cancer cells, making them more effective.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can increase the accumulation of chemotherapy drugs in cancer cells, enhance the cytotoxicity of chemotherapy drugs, and increase the sensitivity of cancer cells to chemotherapy. This compound has also been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid in lab experiments is its ability to enhance the efficacy of chemotherapy drugs. This can lead to more effective treatments for cancer patients. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to obtain sufficient quantities of this compound for large-scale experiments, and its effects may vary depending on the type of cancer being studied.
Direcciones Futuras
There are several potential future directions for research on 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid. One area of interest is the development of new chemosensitizing compounds that are more effective than this compound. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their efficacy. Additionally, more research is needed to fully understand the mechanisms of action of this compound and its potential effects on other cellular pathways.
In conclusion, this compound is a promising compound with potent chemosensitizing properties. Its ability to enhance the efficacy of chemotherapy drugs makes it a valuable tool in cancer research. While there are some limitations to using this compound in lab experiments, its potential benefits make it an important area of research for the future.
Métodos De Síntesis
The synthesis of 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid involves the reaction of 2-thiophenecarboxylic acid with piperidine and sulfonyl chloride. The resulting compound is purified through a series of steps to obtain the final product. The synthesis method for this compound has been well-established and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid has been extensively studied for its potential use in cancer treatment. It is known to have potent chemosensitizing properties, which means that it can enhance the efficacy of chemotherapy drugs. This compound has been shown to be effective in overcoming drug resistance in cancer cells, which is a major challenge in cancer treatment.
Propiedades
IUPAC Name |
4-piperidin-1-ylsulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c12-10(13)9-6-8(7-16-9)17(14,15)11-4-2-1-3-5-11/h6-7H,1-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVCIGMMJKNORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5760823.png)
![1-(2,4-dichlorophenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5760831.png)


![N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5760866.png)
![ethyl 4-{[(2-oxocyclohexylidene)methyl]amino}benzoate](/img/structure/B5760871.png)
![N-cyclopropyl-6-ethyl-2-[(4-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5760879.png)



![2-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5760914.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5760921.png)

![4-[(2,5-dichloro-4,6-dimethylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5760933.png)